2-Bromopropionic acid, cyclohexyl ester

Description

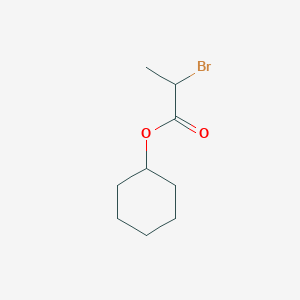

2-Bromopropionic acid, cyclohexyl ester (C₉H₁₅BrO₂) is an ester derivative of 2-bromopropionic acid, where the hydroxyl group is replaced by a cyclohexyloxy group.

Properties

Molecular Formula |

C9H15BrO2 |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

cyclohexyl 2-bromopropanoate |

InChI |

InChI=1S/C9H15BrO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

InChI Key |

KYIHVTGNZANTHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC1CCCCC1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. 2-Bromopropionic Acid Esters

- Methyl 2-bromopropionate (C₄H₇BrO₂): A lower alkyl ester with a molecular weight (MW) of 167.001 g/mol. It exhibits a boiling point (bp) of ~158–160°C (ethyl ester) and a refractive index of 1.451 .

- Ethyl 2-bromopropionate (C₅H₉BrO₂): MW 181.03 g/mol, bp 158–160°C, and density 1.391 g/cm³. Used as a flavoring agent and synthetic intermediate .

- Pentadecyl 2-bromopropionate (C₁₈H₃₅BrO₂): A long-chain ester identified in Uvaria picta extracts. Exhibits antibacterial activity, likely due to the bromine moiety enhancing interaction with microbial membranes .

Its higher MW (~235 g/mol, estimated) may also affect solubility and volatility .

b. Cyclohexyl Esters of Halogenated Acids

- Cyclohexyl propanoate (C₉H₁₆O₂): MW 156 g/mol. A non-brominated analog used in fragrances. The absence of bromine reduces electrophilicity and reactivity .

- 5-Bromopentanoic acid, cyclohexyl ester (C₁₁H₁₉BrO₂): A positional isomer with bromine on the fifth carbon. The longer carbon chain and bromine position may alter biological activity and lipophilicity compared to 2-bromopropionic acid derivatives .

Key Difference: The 2-bromopropionic acid moiety in the target compound provides a reactive α-bromine, making it more susceptible to substitution reactions than 5-bromopentanoic acid derivatives.

Physicochemical Properties

Notes:

- The cyclohexyl ester’s higher bp and MW compared to methyl/ethyl esters reflect increased van der Waals forces from the cyclohexyl group.

- Lipophilicity increases with alkyl chain length, as seen in pentadecyl vs. cyclohexyl esters, impacting bioavailability and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.